2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol
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Overview
Description
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol is a complex organic compound that features a pyrrolo[1,2-a]pyrazine moiety attached to a chlorophenol structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol typically involves multi-step reactions. One common method includes:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Cyclization: Intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the pyrrolo[1,2-a]pyrazine structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit certain kinases.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrrolo[1,2-a]pyrazine scaffold and exhibit similar biological activities, such as antimicrobial and antitumor properties.
Pyrazine Derivatives: These include various substituted pyrazines known for their pharmacological activities, including antimycobacterial, antibacterial, and anticancer properties.
Uniqueness
2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets compared to other pyrrolopyrazine and pyrazine derivatives.
Properties
CAS No. |
918340-62-2 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-5-(pyrrolo[1,2-a]pyrazin-1-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-10-4-3-9(8-12(10)18)16-13-11-2-1-6-17(11)7-5-15-13/h1-8,18H,(H,15,16) |
InChI Key |
DFYGDODQCYPQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)NC3=CC(=C(C=C3)Cl)O |
Origin of Product |
United States |
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